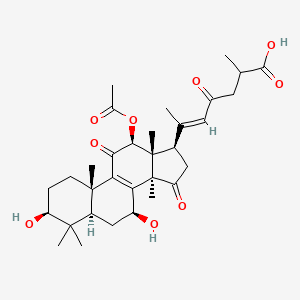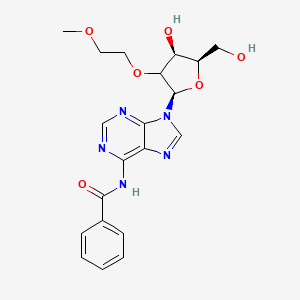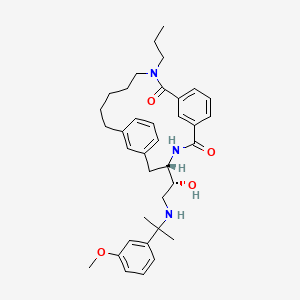
Antitumor agent-76
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-76 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is known for its stability in aqueous solutions and its ability to be rapidly converted into its active form in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-76 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Aplicaciones Científicas De Investigación
Antitumor agent-76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to modulate biological pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer. It has shown promising results in preclinical studies and is being evaluated in clinical trials.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of Antitumor agent-76 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound induces apoptosis (programmed cell death) and disrupts the cell cycle, leading to the inhibition of tumor growth. The molecular targets and pathways involved include the inhibition of DNA synthesis, interference with mitochondrial function, and modulation of immune responses .
Comparación Con Compuestos Similares
Antitumor agent-76 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Triptolide: Known for its potent anticancer activity but has issues with stability and solubility.
Pyrimidine derivatives: Widely studied for their anticancer properties but may have different mechanisms of action and efficacy profiles.
Quinazoline derivatives: Known for their broad-spectrum anticancer activity but may have different molecular targets and pathways
This compound stands out due to its improved stability, solubility, and rapid conversion to its active form in biological systems, making it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C28H36ClNO10 |
|---|---|
Peso molecular |
582.0 g/mol |
Nombre IUPAC |
[2-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-2-oxoethyl] 2-morpholin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C28H35NO10.ClH/c1-14(2)26-21(38-26)22-28(39-22)25(3)5-4-15-16(12-35-23(15)32)17(25)10-18-27(28,37-18)24(26)36-20(31)13-34-19(30)11-29-6-8-33-9-7-29;/h14,17-18,21-22,24H,4-13H2,1-3H3;1H/t17-,18-,21-,22-,24+,25-,26-,27+,28+;/m0./s1 |
Clave InChI |
OKLCHSGJVVTILC-ARZJKCABSA-N |
SMILES isomérico |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
SMILES canónico |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)


![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)





